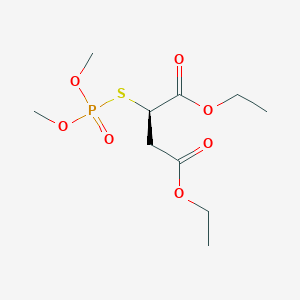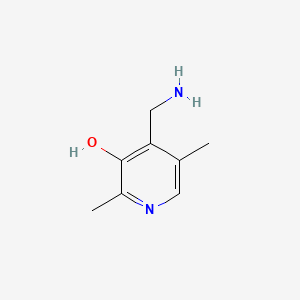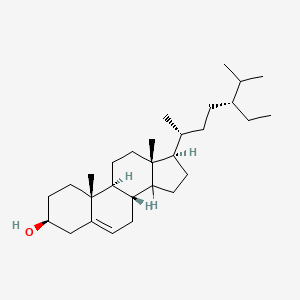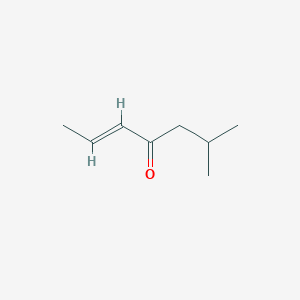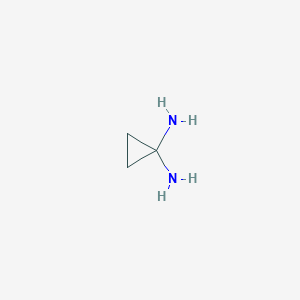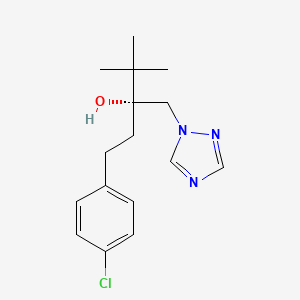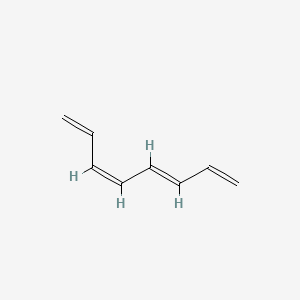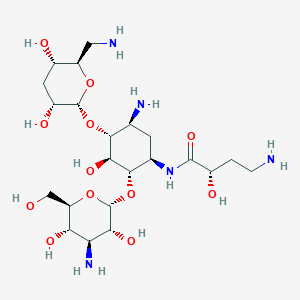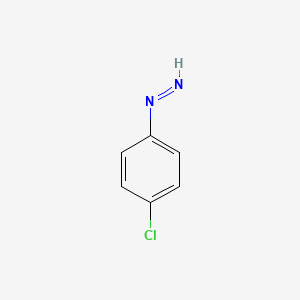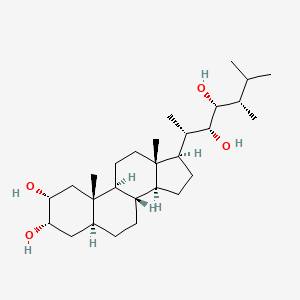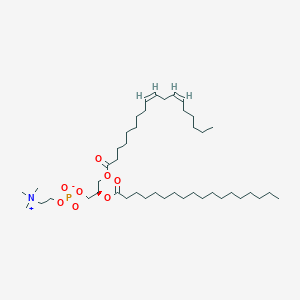
1-Linoleoyl-2-stearoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PC(18:2(9Z, 12Z)/18:0), also known as gpcho(18:2/18:0) or PC(36:2), belongs to the class of organic compounds known as phosphatidylcholines. These are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage. Thus, PC(18:2(9Z, 12Z)/18:0) is considered to be a glycerophosphocholine lipid molecule. PC(18:2(9Z, 12Z)/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(18:2(9Z, 12Z)/18:0) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(18:2(9Z, 12Z)/18:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(18:2(9Z, 12Z)/18:0) participates in a number of enzymatic reactions. In particular, S-Adenosylhomocysteine and PC(18:2(9Z, 12Z)/18:0) can be biosynthesized from S-adenosylmethionine and pe-nme2(18:2(9Z, 12Z)/18:0); which is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase. Furthermore, Cytidine monophosphate and PC(18:2(9Z, 12Z)/18:0) can be biosynthesized from CDP-choline and DG(18:2(9Z, 12Z)/18:0/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Finally, PC(18:2(9Z, 12Z)/18:0) and L-serine can be converted into choline and PS(18:2(9Z, 12Z)/18:0); which is mediated by the enzyme phosphatidylserine synthase. In humans, PC(18:2(9Z, 12Z)/18:0) is involved in phosphatidylcholine biosynthesis PC(18:2(9Z, 12Z)/18:0) pathway and phosphatidylethanolamine biosynthesis pe(18:2(9Z, 12Z)/18:0) pathway.
1-[(9Z,12Z)-octadecadienoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:2 in which the acyl groups specified at positions 1 and 2 are (9Z,12Z)-octadecadienoyl and octadecanoyl respectively. It derives from a linoleic acid and an octadecanoic acid.
Scientific Research Applications
Oxidative Modifications and Food Chemistry
1-Linoleoyl-2-stearoyl-sn-glycero-3-phosphocholine (SLPC) undergoes oxidative modifications under heat, relevant in the context of food chemistry. Studies have shown that SLPC, when heated, forms oxidation products with functionalities like hydroxyl, oxo, or epoxy groups. These compounds can be found in processed foods containing phospholipids (Grandois et al., 2010).
Volatiles in Oxidized Phosphatidylcholine
Research on the volatiles formed by the oxidation of phosphatidylcholine, including SLPC, has revealed significant findings. The presence of aldehydes as major volatile oxidized compounds in SLPC was noted, with the process being less pronounced in phosphatidylcholines (PCs) compared to triglycerides (TAGs) (Zhou et al., 2014).
Interaction with Hypochlorite
SLPC's interaction with hypochlorite, both exogenously added and endogenously produced by the myeloperoxidase (MPO) system, has been studied. This interaction, particularly with unsaturated phosphatidylcholines, leads to the formation of various oxidation products like chlorohydrins, glycols, and epoxides, important for understanding cellular oxidative stress mechanisms (Panasenko et al., 2002).
Cognitive Function and Drug Development
The role of SLPC in cognitive functions has been explored, especially in the context of developing anti-dementia drugs. It has been found to improve learning and memory deficits, potentially facilitating hippocampal synaptic transmission (Yaguchi et al., 2009).
Role in Lipid Oxidation
SLPC's behavior during in vitro free radical oxidation of low-density lipoproteins (LDLs) has been analyzed, contributing to our understanding of lipid oxidation processes, particularly in cardiovascular health contexts (Milne et al., 2005).
Structural and Thermodynamic Studies
Research on SLPC's phase behavior and thermodynamics in lipid bilayers, such as differential scanning calorimetry (DSC) and light-transmittance measurements, has offered insights into lipid membrane physics, crucial for understanding cell membrane properties and functions (Tada et al., 2010).
properties
Product Name |
1-Linoleoyl-2-stearoyl-sn-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C44H84NO8P |
Molecular Weight |
786.1 g/mol |
IUPAC Name |
[(2R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14,16,20,22,42H,6-13,15,17-19,21,23-41H2,1-5H3/b16-14-,22-20-/t42-/m1/s1 |
InChI Key |
DZPKSVTWWIZUMS-FPUNCOTOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



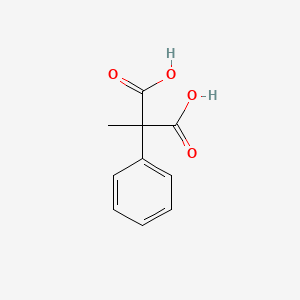
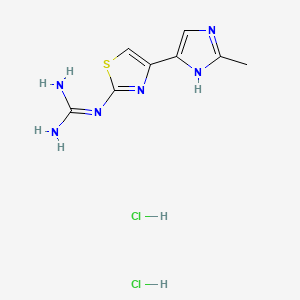
![5-Amino-6-[6-amino-2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1254716.png)
